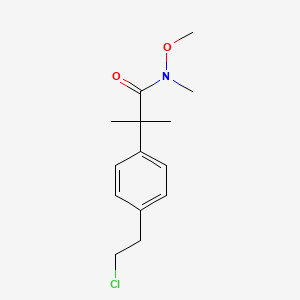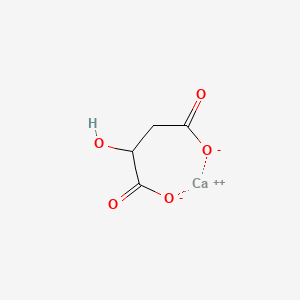
S-Methyl Ergothioneine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl Ergothioneine is a naturally occurring amino acid derivative and a thiol antioxidant. It is a methylated form of ergothioneine, which is found in high amounts in mushrooms and certain bacteria. This compound has garnered attention due to its potent antioxidant properties and potential health benefits, including its role in reducing oxidative stress and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Methyl Ergothioneine can be synthesized through the methylation of ergothioneine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves fermentation using engineered microorganisms. Recent advancements have optimized the biosynthetic pathways in bacteria, significantly increasing production efficiency. This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl Ergothioneine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
S-Methyl Ergothioneine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thiol-based redox reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential in treating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Used in the formulation of cosmetics and dietary supplements due to its antioxidant properties.
Wirkmechanismus
S-Methyl Ergothioneine exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter OCTN1, where it accumulates in mitochondria and other organelles. It also modulates cellular antioxidant defense systems by activating antioxidation enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergothioneine: The parent compound, also a thiol antioxidant.
Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.
Selenoneine: A selenium analog of ergothioneine with enhanced antioxidant potential.
Uniqueness
S-Methyl Ergothioneine is unique due to its methylation, which enhances its stability and bioavailability compared to ergothioneine. This modification allows it to be more effective in scavenging free radicals and protecting cells from oxidative stress.
Eigenschaften
CAS-Nummer |
176982-20-0 |
|---|---|
Molekularformel |
C₁₀H₁₇N₃O₂S |
Molekulargewicht |
243.33 |
Synonyme |
(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt; (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)
